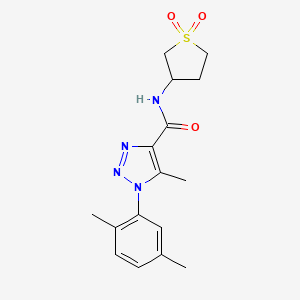
1-(2,5-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,5-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications based on available research findings.
- Molecular Formula : C16H20N4O3S
- Molecular Weight : 348.42 g/mol
- CAS Number : 924825-18-3
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through click chemistry techniques, particularly utilizing azide and alkyne reactions. The incorporation of the tetrahydrothiophene moiety enhances its biological profile by providing additional sites for interaction with biological targets.
Anticancer Activity
Recent studies indicate that derivatives of triazoles exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests have shown that compounds similar to this compound demonstrate antiproliferative effects against various cancer cell lines. Notably, compounds with similar structures have been reported to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. Some derivatives have shown effective inhibition rates comparable to standard antibiotics .
The mechanisms underlying the biological activities of triazole derivatives often include:
- Inhibition of Enzymatic Pathways : Compounds target specific enzymes involved in cancer cell proliferation and microbial survival.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells by disrupting mitochondrial function and activating caspases.
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives where one compound demonstrated superior activity against melanoma cells (HT-144), significantly reducing cell viability compared to controls . The study utilized MTS assays to quantify cytotoxic effects.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10-4-5-11(2)14(8-10)20-12(3)15(18-19-20)16(21)17-13-6-7-24(22,23)9-13/h4-5,8,13H,6-7,9H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXUPBFZTJCILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)NC3CCS(=O)(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













